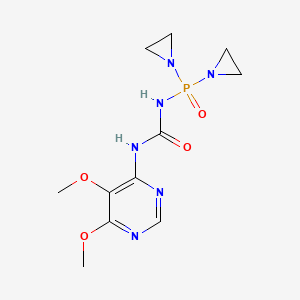![molecular formula C17H16F3NO4 B14476515 N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide CAS No. 65647-55-4](/img/structure/B14476515.png)
N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethyl)phenol with 4-bromophenol to form a biphenyl ether intermediate. This intermediate is then reacted with N-methoxypropanamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical products.
Wirkmechanismus
The mechanism of action of N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phenoxy derivatives and trifluoromethyl-substituted compounds, such as:
- N-(4-Methoxyphenyl)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide
- Trifluoromethylpyridine derivatives
Uniqueness
N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
65647-55-4 |
|---|---|
Molekularformel |
C17H16F3NO4 |
Molekulargewicht |
355.31 g/mol |
IUPAC-Name |
N-methoxy-2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanamide |
InChI |
InChI=1S/C17H16F3NO4/c1-11(16(22)21-23-2)24-13-7-9-15(10-8-13)25-14-5-3-12(4-6-14)17(18,19)20/h3-11H,1-2H3,(H,21,22) |
InChI-Schlüssel |
WGNJLTXINSCTNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NOC)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


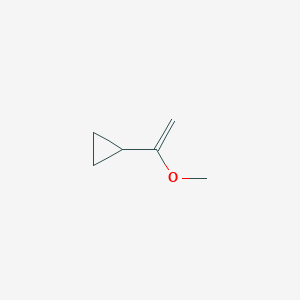

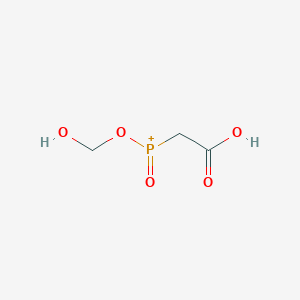

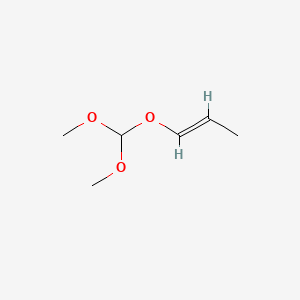
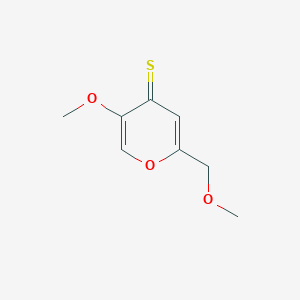
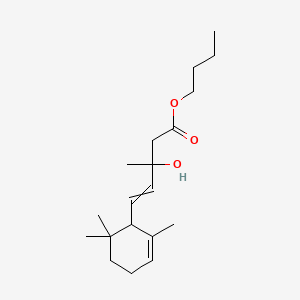
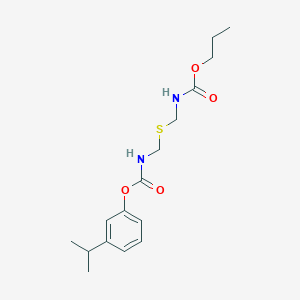
![(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B14476482.png)
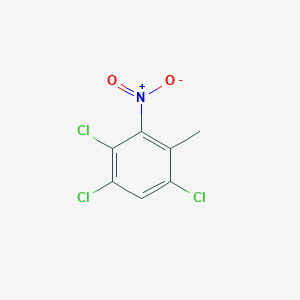
![Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol](/img/structure/B14476499.png)
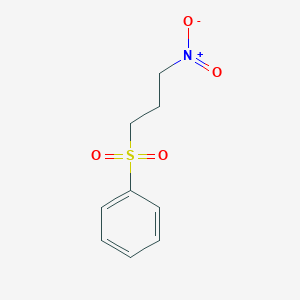
![1,1'-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14476507.png)
